Silicon-Directed Regioselective Norrish Type I Cleavage: 2-(Trimethylsilyl)cyclopent-2-en-1-one Versus Unsubstituted Cyclopentanones
The β-trimethylsilyl substituent in 2-(trimethylsilyl)cyclopent-2-en-1-one enables highly regioselective photochemical Norrish Type I cleavage at the C1-C2 bond [1]. In contrast, unsubstituted cycloalkanones exhibit non-selective cleavage across multiple bonds, yielding complex product mixtures requiring extensive purification [1]. The silicon effect operates through σ-π hyperconjugation stabilization of the resulting carboradical intermediate, a mechanistic feature absent in non-silylated analogs [1].
| Evidence Dimension | Regioselectivity of photochemical α-cleavage |
|---|---|
| Target Compound Data | Highly regioselective cleavage at C1-C2 bond |
| Comparator Or Baseline | Unsubstituted cycloalkanones: non-selective multiple-bond cleavage |
| Quantified Difference | Qualitative difference in selectivity (no exact ratio reported for this specific compound, but class-level inference supported by β-silylcycloalkanone data showing ~73% for a structurally related β-silylcycloalkanone derivative [1]) |
| Conditions | Photochemical conditions (Norrish Type I), radical cation intermediate |
Why This Matters
Enables predictable, clean transformation products and reduces purification burden compared to non-silylated cyclopentenones.
- [1] Hwu, J. R.; Shiao, S.-S.; Tsay, S.-C. β-Effects of Silicon in Directing Fragmentation of β-Silylcycloalkanone Radical Cations. Journal of the American Chemical Society 2000, 122, 5899-5900. DOI: 10.1021/ja000456c. View Source
